molecular formula C16H17ClN2O4S B12474730 ethyl 2-(acetylamino)-7-chloro-6-{(E)-[(2-hydroxyethyl)imino]methyl}-1-benzothiophene-3-carboxylate

ethyl 2-(acetylamino)-7-chloro-6-{(E)-[(2-hydroxyethyl)imino]methyl}-1-benzothiophene-3-carboxylate

Cat. No.: B12474730
M. Wt: 368.8 g/mol
InChI Key: IMWKQYXBICKFFA-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-2-acetamido-6-[(E)-[(2-hydroxyethyl)imino]methyl]-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the benzothiophene class. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by its unique structure, which includes a chloro, acetamido, and hydroxyethylimino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-chloro-2-acetamido-6-[(E)-[(2-hydroxyethyl)imino]methyl]-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromoacetophenone and thiourea under basic conditions.

    Introduction of the Chloro Group: Chlorination of the benzothiophene core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Acetamido Group Addition: The acetamido group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Hydroxyethylimino Group Formation: The hydroxyethylimino group can be formed by reacting the intermediate with 2-hydroxyethylamine under appropriate conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-2-acetamido-6-[(E)-[(2-hydroxyethyl)imino]methyl]-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous medium.

Major Products

    Oxidation: Oxides of the benzothiophene core.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted benzothiophene derivatives.

    Hydrolysis: Carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 7-chloro-2-acetamido-6-[(E)-[(2-hydroxyethyl)imino]methyl]-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 7-chloro-2-acetamido-6-[(E)-[(2-hydroxyethyl)imino]methyl]-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The hydroxyethylimino group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 7-chloro-2-acetamido-6-[(E)-[(2-hydroxyethyl)imino]methyl]-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives, such as:

    Ethyl 7-chloro-2-amino-1-benzothiophene-3-carboxylate: Lacks the acetamido and hydroxyethylimino groups, resulting in different biological activity.

    Methyl 7-chloro-2-acetamido-1-benzothiophene-3-carboxylate: Similar structure but with a methyl ester group instead of ethyl, affecting its chemical properties and reactivity.

    7-Chloro-2-acetamido-1-benzothiophene-3-carboxylic acid: The free carboxylic acid form, which may have different solubility and pharmacokinetic properties.

The uniqueness of ethyl 7-chloro-2-acetamido-6-[(E)-[(2-hydroxyethyl)imino]methyl]-1-benzothiophene-3-carboxylate lies in its specific functional groups that confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H17ClN2O4S

Molecular Weight

368.8 g/mol

IUPAC Name

ethyl 2-acetamido-7-chloro-6-(2-hydroxyethyliminomethyl)-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C16H17ClN2O4S/c1-3-23-16(22)12-11-5-4-10(8-18-6-7-20)13(17)14(11)24-15(12)19-9(2)21/h4-5,8,20H,3,6-7H2,1-2H3,(H,19,21)

InChI Key

IMWKQYXBICKFFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC(=C2Cl)C=NCCO)NC(=O)C

Origin of Product

United States

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